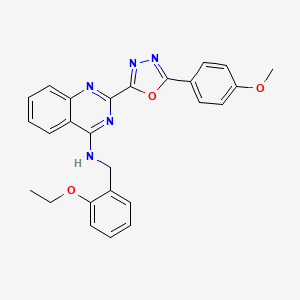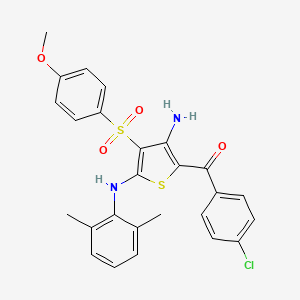![molecular formula C19H19N3OS B11255368 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11255368.png)
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a complex organic compound that features a quinoxaline ring system, a sulfanyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the quinoxaline derivative.
Acetamide Formation: The final step involves the acylation of the sulfanyl-quinoxaline intermediate with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
化学反应分析
Types of Reactions
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to a tetrahydroquinoxaline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted acetamides.
科学研究应用
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring system can engage in π-π stacking interactions, while the sulfanyl and acetamide groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one: This compound features a pyrrolidine ring instead of the acetamide moiety.
3-methylquinoxaline-2-thiol: This compound lacks the acetamide group but retains the quinoxaline and sulfanyl functionalities.
Uniqueness
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is unique due to its combination of a quinoxaline ring, a sulfanyl group, and an acetamide moiety. This structural arrangement provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
属性
分子式 |
C19H19N3OS |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
2-(3-methylquinoxalin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C19H19N3OS/c1-13(15-8-4-3-5-9-15)21-18(23)12-24-19-14(2)20-16-10-6-7-11-17(16)22-19/h3-11,13H,12H2,1-2H3,(H,21,23) |
InChI 键 |
ZHADKDMLJAMUMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-chlorophenyl)-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11255297.png)
![3-[4-(4-Bromobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11255308.png)

![Ethyl 6-(propan-2-YL)-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11255312.png)

![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-methylbenzamide](/img/structure/B11255332.png)
amino}phenyl)acetamide](/img/structure/B11255339.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11255341.png)
![1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea](/img/structure/B11255344.png)
![2-(phenylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B11255350.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11255356.png)

![7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255366.png)
